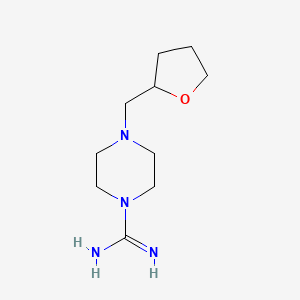

4-((Tetrahydrofuran-2-yl)methyl)piperazine-1-carboximidamide

Description

Properties

Molecular Formula |

C10H20N4O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

4-(oxolan-2-ylmethyl)piperazine-1-carboximidamide |

InChI |

InChI=1S/C10H20N4O/c11-10(12)14-5-3-13(4-6-14)8-9-2-1-7-15-9/h9H,1-8H2,(H3,11,12) |

InChI Key |

YXUXCNTWIPOPQM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN2CCN(CC2)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Preparation of Piperazine Intermediate

A key intermediate used in the synthesis is a piperazine derivative functionalized at the nitrogen with a suitable leaving group or protective group. For example:

- Starting with a chloride derivative (e.g., 4-chloromethylpiperazine), nucleophilic substitution with Boc-protected piperazine yields a Boc-protected intermediate.

- Acid-mediated deprotection of the Boc group furnishes the free piperazine intermediate ready for further functionalization.

This method allows for selective functionalization at one nitrogen of the piperazine ring while keeping the other nitrogen available for subsequent reactions.

Introduction of the Tetrahydrofuran-2-ylmethyl Group

The tetrahydrofuran-2-ylmethyl substituent can be introduced via:

- Alkylation of the piperazine nitrogen with tetrahydrofuran-2-carboxylate derivatives or tetrahydrofuran-2-ylmethyl halides under basic conditions.

- Alternatively, acylation with 4-(tetrahydrofuran-2-carbonyl)piperazine derivatives followed by reduction or further functional group manipulation.

This step is crucial for imparting the desired physicochemical properties related to the tetrahydrofuran moiety, such as polarity and conformational flexibility.

Formation of the Carboximidamide Group

The carboximidamide group is typically formed by amidination of a nitrile or amide precursor:

- Conversion of a nitrile intermediate to the amidine using reagents such as amidines or guanidine derivatives.

- Alternatively, direct conversion of an amide to a carboximidamide via reaction with reagents like Pinner salts or amidination agents.

This step is essential to introduce the basic amidine functionality, which is important for biological activity and binding affinity.

Representative Synthetic Scheme (Summary)

| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes | Yield/Remarks |

|---|---|---|---|---|

| 1 | 4-chloromethylpiperazine + Boc-piperazine | Nucleophilic substitution | Basic conditions, followed by acid deprotection | Intermediate piperazine (high yield) |

| 2 | Piperazine intermediate + tetrahydrofuran-2-ylmethyl halide or acid derivative | Alkylation or acylation | Basic or coupling conditions | Introduction of tetrahydrofuran moiety |

| 3 | Nitrile or amide precursor | Amidination | Amidination reagents, mild heating | Formation of carboximidamide group |

Experimental Data and Research Outcomes

- In a study focusing on cannabinoid receptor antagonists, the tetrahydrofuran version of a related piperazine compound showed good potency (Ki = 8 nM), although 20-fold less active than its non-polar analogues, highlighting the impact of the tetrahydrofuran group on activity.

- The piperazine intermediate was efficiently prepared via nucleophilic substitution and Boc deprotection, enabling further functionalization with various groups including amidines and guanidines.

- Amidination reactions to form the carboximidamide group were successfully carried out using standard amidination protocols, yielding the target compounds with high purity and good yields.

Notes on Purification and Characterization

- Purification is typically achieved by column chromatography using silica gel or reverse-phase C18 cartridges.

- Characterization includes ^1H NMR, LC-MS, and UPLC-MS to confirm structure and purity.

- Analytical data confirms the presence of the tetrahydrofuran ring, piperazine core, and carboximidamide group.

Summary Table of Key Preparation Steps and Conditions

| Preparation Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Piperazine intermediate synthesis | Boc-piperazine, 4-chloromethylpiperazine, acid deprotection | Efficient nucleophilic substitution and deprotection |

| Tetrahydrofuran-2-ylmethyl introduction | Alkylation with tetrahydrofuran-2-ylmethyl halide, basic conditions | Moderate to high yield, preserves ring integrity |

| Carboximidamide formation | Amidination with amidine reagents, mild heating | High yield, essential for biological activity |

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydrofuran-2-yl)methyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Scientific Research Applications of 4-((Tetrahydrofuran-2-yl)methyl)piperazine-1-carboximidamide

This compound is a chemical compound featuring a piperazine ring substituted with a tetrahydrofuran moiety and a carboximidamide group. This compound is used in scientific research across various disciplines, including chemistry, biology, and medicine.

Chemical Applications

This compound serves as a building block in synthesizing complex molecules. In synthetic routes, the production of the compound involves the reaction of tetrahydrofuran-2-ylmethylamine with piperazine-1-carboximidamide under controlled conditions, typically with a solvent and catalyst. Large-scale industrial production involves optimized conditions to ensure high yield and purity, potentially including purification through crystallization or chromatography.

Biological Applications

The compound is studied for its potential biological activities and interactions with biomolecules. Recent studies have highlighted the biological activities of this compound, including its interaction with specific receptors and potential therapeutic effects.

Medical Applications

Ongoing research explores the potential of this compound as a therapeutic agent, particularly in targeting specific receptors or enzymes.

Neuroprotection: The compound's interaction with sigma receptors suggests potential neuroprotective applications, particularly for neurodegenerative diseases like Alzheimer's. Modulating sigma receptor activity may aid in managing symptoms or slowing disease progression.

Cancer Treatment: Research on related compounds has indicated potential anticancer properties. Derivatives have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines, with some studies showing selective targeting of cancer cells while sparing normal cells.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

- Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used; oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 4-((Tetrahydrofuran-2-yl)methyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Piperazine-1-Carboximidamide Derivatives

Key Observations :

- Synthetic Accessibility: Derivatives with electron-withdrawing groups (e.g., cyano, trifluoromethyl) often exhibit higher synthetic yields compared to methoxy-substituted analogs .

- Solubility and Stability : The THF-containing target compound may display improved aqueous solubility relative to halogenated or purely aromatic analogs due to the oxygen-rich THF ring. However, its stability under physiological conditions remains uncharacterized.

- Receptor Interactions: Aryl-substituted analogs (e.g., 3-methoxyphenyl) have demonstrated agonist activity at TAAR1 receptors, suggesting the carboximidamide scaffold’s relevance in neuropharmacology . The THF substituent’s impact on receptor binding is unknown but warrants exploration.

Pharmacological and Commercial Relevance

- 4-(2-Chlorophenyl) Derivative : Market analysis reports highlight its availability as a hydroiodide salt (CAS 852228-16-1), with applications in early-stage drug development . Its halogenated structure may favor lipid membrane penetration compared to the THF-containing target compound.

- Fluorinated Analogs : The 3-trifluoromethylphenyl derivative (synthesized via sodium periodate-mediated desulfurization ) exemplifies the trend toward fluorinated substituents to enhance metabolic stability and bioavailability.

Biological Activity

4-((Tetrahydrofuran-2-yl)methyl)piperazine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, characterized by the presence of a tetrahydrofuran moiety. Its chemical structure can be represented as follows:

Biological Activity Overview

Recent studies have highlighted various biological activities of this compound, including its interaction with specific receptors and its potential therapeutic effects.

Receptor Affinity

One notable aspect of this compound is its affinity for sigma receptors. A related compound, 1-(4-[^18F]fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine, demonstrated low nanomolar affinity for sigma 1 receptors and high selectivity toward other receptors such as the vesicular acetylcholine transporter and serotonin receptors. This indicates that derivatives of the compound may possess similar binding characteristics, which could be exploited in neuropharmacology .

The mechanisms by which this compound exerts its effects are still being elucidated. However, studies suggest that it may modulate autophagy pathways and influence lysosomal function, particularly in neuronal cells. For instance, a small-molecule modulator related to this compound has been shown to alter lysosomal positioning and vesicle properties in neurons .

Therapeutic Applications

The biological activity of this compound opens avenues for various therapeutic applications:

Neuroprotection

Given its interaction with sigma receptors, there is potential for neuroprotective applications, particularly in neurodegenerative diseases like Alzheimer's. The modulation of sigma receptor activity may help in managing symptoms or slowing disease progression .

Cancer Treatment

Research into related compounds has indicated potential anticancer properties. For example, derivatives have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The selective targeting of cancer cells while sparing normal cells is a promising feature observed in some studies .

Case Studies and Research Findings

Q & A

Advanced Research Question

- LC-MS monitoring : Track intermediates in real-time using a C18 column and ESI+ mode .

- In situ IR spectroscopy : Identify transient species (e.g., isothiocyanates) by characteristic C=S stretches (~1200 cm⁻¹) .

- Isolation of unstable intermediates : Use low-temperature (−20°C) crystallization in THF/hexane mixtures .

How can researchers mitigate hazards associated with handling tetrahydrofuran-containing intermediates?

Basic Research Question

- Peroxide testing : Use peroxide test strips before heating THF; purify via distillation if needed .

- Ventilation : Perform reactions in fume hoods with <10% THF vapor concentration (OSHA PEL: 200 ppm) .

- PPE : Wear nitrile gloves and safety goggles; avoid static discharge due to THF’s flammability .

What computational tools are effective for predicting the metabolic stability of this compound?

Advanced Research Question

- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability) .

- Metabolite ID : Run in silico fragmentation (e.g., Mass Frontier) to predict oxidation/hydrolysis sites .

- Docking studies : Model interactions with hepatic enzymes (e.g., UDP-glucuronosyltransferases) using AutoDock Vina .

How does the tetrahydrofuran moiety influence the compound’s pharmacokinetic properties?

Advanced Research Question

- LogP modulation : The THF group reduces logP by ~0.5 units compared to alkyl chains, enhancing aqueous solubility .

- Metabolic stability : THF’s ether linkage resists CYP450 oxidation better than furan, prolonging half-life .

- Tissue penetration : Molecular dynamics simulations show THF enhances blood-brain barrier permeability via passive diffusion .

What are the best practices for resolving conflicting bioactivity data across cell lines?

Advanced Research Question

- Cell line authentication : Use STR profiling to rule out contamination .

- Assay normalization : Include reference compounds (e.g., clozapine for TAAR1) to calibrate responses .

- Mechanistic deconvolution : Combine RNAi knockdown (e.g., TAAR1 siRNA) with activity assays to confirm target engagement .

How can structural modifications improve the compound’s selectivity for mitochondrial targets?

Advanced Research Question

- Mitochondrial targeting : Conjugate with triphenylphosphonium (TPP+) to enhance mitochondrial uptake .

- SAR studies : Modify the THF methyl group to bulkier substituents (e.g., cyclopentyl) to reduce off-target binding .

- Apoptosis assays : Measure cytochrome c release and caspase-3 activation in BAR0329-treated yeast models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.